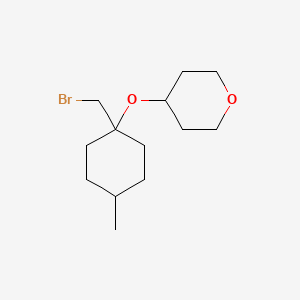
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2h-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H21BrO2. This compound is characterized by a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydropyran ring through an oxygen atom. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran typically involves the bromination of a precursor compound followed by a cyclization reaction. One common method involves the bromination of 4-methylcyclohexanol to form 1-(bromomethyl)-4-methylcyclohexanol. This intermediate is then reacted with tetrahydropyran in the presence of a strong acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The reaction is typically carried out under inert atmosphere and low temperatures to prevent side reactions and degradation of the product .
化学反応の分析
Types of Reactions
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and ethers.
Oxidation Reactions: Formation of alcohols and ketones.
Reduction Reactions: Formation of methyl derivatives.
科学的研究の応用
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The compound can also participate in redox reactions, influencing cellular pathways and processes .
類似化合物との比較
Similar Compounds
4-Bromomethyltetrahydropyran: Similar structure but lacks the cyclohexyl ring.
2-(Bromomethyl)tetrahydro-2H-pyran: Similar structure but with different substitution pattern.
2-(4-Bromobutoxy)tetrahydro-2H-pyran: Contains a longer alkyl chain.
Uniqueness
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran is unique due to the presence of both a cyclohexyl ring and a tetrahydropyran ring, which imparts distinct chemical properties and reactivity.
生物活性
4-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydro-2H-pyran, identified by its CAS number 2138034-84-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and therapeutic potential based on available research findings.
The molecular formula of this compound is C13H23BrO2, with a molecular weight of 291.22 g/mol. The structure includes a tetrahydropyran ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃BrO₂ |
| Molecular Weight | 291.22 g/mol |
| CAS Number | 2138034-84-9 |
Antitumor Potential
Research has indicated that compounds similar to tetrahydropyran derivatives exhibit significant antitumor properties. For instance, studies on ALK5 inhibitors have demonstrated that tetrahydropyran-based compounds can inhibit tumor growth in xenograft models without notable toxicity. The inhibition of ALK5, which is implicated in the pathogenesis of various cancers, highlights the therapeutic potential of such compounds .
The biological activity of tetrahydropyran derivatives often involves modulation of signaling pathways associated with cell growth and apoptosis. Specifically, the inhibition of TGF-β signaling through ALK5 receptor antagonism has emerged as a promising strategy for cancer therapy. Compounds that effectively inhibit this pathway can potentially reduce tumor invasiveness and metastasis .
Case Studies
A notable case study involved the synthesis and evaluation of various tetrahydropyran derivatives as ALK5 inhibitors. Among these, compound 8h demonstrated potent inhibitory activity with an IC50 value of 25 nM against ALK5 autophosphorylation and showed significant tumor growth inhibition in vivo at a dosage of 30 mg/kg .
Another study focused on the pharmacokinetics and bioavailability of tetrahydropyran-based compounds. It was found that certain derivatives exhibited high oral bioavailability (up to 57.6%) and favorable pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents against fibrotic diseases and cancers .
特性
分子式 |
C13H23BrO2 |
|---|---|
分子量 |
291.22 g/mol |
IUPAC名 |
4-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxane |
InChI |
InChI=1S/C13H23BrO2/c1-11-2-6-13(10-14,7-3-11)16-12-4-8-15-9-5-12/h11-12H,2-10H2,1H3 |
InChIキー |
LBCHFAVHUPZVOR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CBr)OC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















